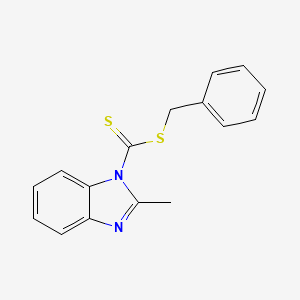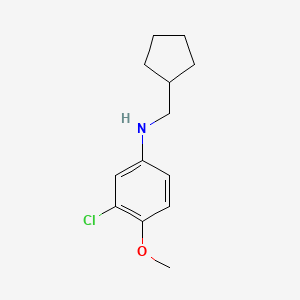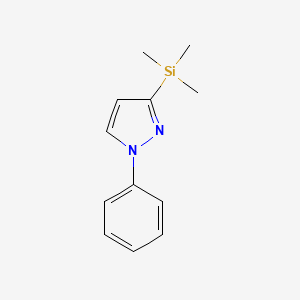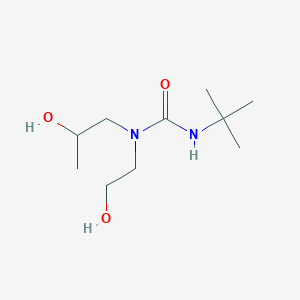![molecular formula C29H33NO8 B12614941 (2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (2S)-2-{[(5-méthoxy-4,8,8-triméthyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromène-3-yl)acétyl]amino}propyl 4-méthoxybenzoate est une molécule organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un noyau pyranochromene, des groupes méthoxy et un ester benzoïque, ce qui en fait un sujet d'intérêt pour la recherche en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2S)-2-{[(5-méthoxy-4,8,8-triméthyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromène-3-yl)acétyl]amino}propyl 4-méthoxybenzoate implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent:
Formation du noyau pyranochromene: Cette étape implique la cyclisation de précurseurs appropriés en conditions acides ou basiques pour former la structure pyranochromene.
Introduction de groupes méthoxy: Les groupes méthoxy sont introduits par des réactions de méthylation utilisant des réactifs tels que l'iodure de méthyle ou le sulfate de diméthyle.
Acétylation et amination: Le groupe acétyle est introduit par des réactions d'acétylation, suivies d'une amination pour fixer le groupe amino.
Estérification: La dernière étape implique l'estérification avec l'acide 4-méthoxybenzoïque pour former le composé désiré.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et d'automatisation pour assurer une qualité de production constante.
Analyse Des Réactions Chimiques
Types de réactions
(2S)-2-{[(5-méthoxy-4,8,8-triméthyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromène-3-yl)acétyl]amino}propyl 4-méthoxybenzoate: peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction: Des réactions de réduction utilisant des agents comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent réduire des groupes fonctionnels spécifiques au sein de la molécule.
Substitution: Des réactions de substitution nucléophile ou électrophile peuvent se produire, en particulier au niveau des groupes méthoxy et ester.
Réactifs et conditions courantes
Oxydation: Permanganate de potassium, trioxyde de chrome et peroxyde d'hydrogène en conditions acides ou basiques.
Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium et hydrogénation catalytique.
Substitution: Agents halogénants, nucléophiles comme les amines ou les thiols et électrophiles comme les halogénures d'alkyle.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
(2S)-2-{[(5-méthoxy-4,8,8-triméthyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromène-3-yl)acétyl]amino}propyl 4-méthoxybenzoate:
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.
Biologie: Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de médicaments pour diverses maladies.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du (2S)-2-{[(5-méthoxy-4,8,8-triméthyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromène-3-yl)acétyl]amino}propyl 4-méthoxybenzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en:
Liaison aux enzymes: Inhibition ou activation d'enzymes spécifiques impliquées dans les voies métaboliques.
Interaction avec les récepteurs: Modulation de l'activité des récepteurs pour influencer la signalisation cellulaire.
Modification de l'expression génique: Affectation de l'expression des gènes liés à son activité biologique.
Applications De Recherche Scientifique
(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
(2S)-2-{[(5-méthoxy-4,8,8-triméthyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromène-3-yl)acétyl]amino}propyl 4-méthoxybenzoate: peut être comparé à des composés similaires tels que:
- (2S)-2-{[(5-méthoxy-4,8,8-triméthyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromène-3-yl)acétyl]amino}propyl 4-hydroxybenzoate
- (2S)-2-{[(5-méthoxy-4,8,8-triméthyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromène-3-yl)acétyl]amino}propyl 4-chlorobenzoate
Ces composés partagent des structures de base similaires mais diffèrent par leurs substituants, ce qui peut influencer leur réactivité chimique et leur activité biologique. La combinaison unique de groupes fonctionnels dans (2S)-2-{[(5-méthoxy-4,8,8-triméthyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromène-3-yl)acétyl]amino}propyl 4-méthoxybenzoate
Propriétés
Formule moléculaire |
C29H33NO8 |
|---|---|
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
[(2S)-2-[[2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetyl]amino]propyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H33NO8/c1-16(15-36-27(32)18-7-9-19(34-5)10-8-18)30-24(31)13-21-17(2)25-23(35-6)14-22-20(26(25)37-28(21)33)11-12-29(3,4)38-22/h7-10,14,16H,11-13,15H2,1-6H3,(H,30,31)/t16-/m0/s1 |
Clé InChI |
ZKMITSFVTQIBRU-INIZCTEOSA-N |
SMILES isomérique |
CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C)CC(=O)N[C@@H](C)COC(=O)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C)CC(=O)NC(C)COC(=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614859.png)


![(3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one](/img/structure/B12614887.png)
![4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol](/img/structure/B12614893.png)


![2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B12614911.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12614913.png)





